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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)pyridine
CAS No.: 33399-23-4
Cat. No.: B1346772
Get Quote
. J

Executive Summary & Chemical Profile

4-(2-Bromophenoxy)pyridine is a diaryl ether featuring a pyridine ring connected to an ortho-
brominated benzene ring.[1] This structure is a critical pharmacophore in kinase inhibitor
development and receptor ligand synthesis.[1]

Accurate FT-IR analysis is essential not only for structural confirmation but also for detecting
specific impurities arising from its synthesis (e.g., unreacted 2-bromophenol or 4-
chloropyridine).[1]

Chemical Identity
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Property Detail
IUPAC Name 4-(2-Bromophenoxy)pyridine
CAS Number 33399-23-4

Molecular Formula

Molecular Weight 250.09 g/mol

Pyridine (pos.[1][2] 4) — O — Benzene (pos. 2-
Br)

Structure

Experimental Methodology

To ensure high-fidelity spectral data, the following protocol is recommended. This approach
minimizes atmospheric interference and maximizes signal-to-noise ratio for the ether and
halogenated aromatic regions.[1]

Data Acquisition Protocol

o Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this
compound to avoid halide exchange (if using KBr) and moisture absorption, although KBr
transmission is acceptable if the sample is strictly dry.

o Crystal Material: Diamond or ZnSe (Diamond is superior for hardness and chemical
resistance).

e Resolution: 4 cm~1 (standard) or 2 cm~? (high-res for fingerprinting).

e Scans: Minimum 32 scans (64 recommended for smoothing baseline noise).

DOT Diagram: Data Acquisition Workflow
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Sample Preparation
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Figure 1: Optimized workflow for acquiring high-fidelity FT-IR data for diaryl ethers.

Spectral Analysis & Band Assignment

The IR spectrum of 4-(2-Bromophenoxy)pyridine is dominated by the interplay between the
electron-deficient pyridine ring and the electron-rich (but inductively deactivated)
bromobenzene ring.[1]

characteristic Vibrational Bands

The following table synthesizes characteristic bands based on group frequency analysis and
analogous phenoxypyridine data.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1346772/docs?utm_src=pdf-body-img#comprehensive-ft-ir-spectroscopic-profile-4-2-bromophenoxy-pyridine-1
https://www.benchchem.com/product/b1346772/docs?utm_src=pdf-body#comprehensive-ft-ir-spectroscopic-profile-4-2-bromophenoxy-pyridine-1
https://www.bldpharm.com/products/1249644-44-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346772?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Functional
Group

Mode of
Vibration

Wavenumber (

)

Intensity

Diagnostic
Note

Aromatic C-H

Stretching (

C-H)

3030 - 3100

Weak

Multiple bands
typical of
heteroaromatic

systems.[1]

Pyridine Ring

C=N/C=C Ring
Stretch

1580 — 1600

Strong

Characteristic
"breathing" of the
pyridine ring;
often split due to

asymmetry.

Pyridine Ring

C=C Ring
Stretch

1470 — 1490

Med-Strong

Secondary ring
band; confirms

heteroaromaticity

1]

Ether Linkage

Asym.[1] Stretch

1230 - 1270

Very Strong

The most
prominent band.
[1] Confirms the
ether bridge

formation.[1]

Ether Linkage

Symmetric
Stretch

1020 - 1050

Medium

Often coupled
with ring

vibrations.[1]

Aryl Bromide

C-Br Stretch

1000 - 1075

Med-Weak

Often obscured
by ring modes;
look for mass-
effect shifts in
the fingerprint
region.[1]

OOP Bending

Pyridine (4-sub)

800 — 840

Strong

Diagnostic for 4-
substituted
pyridines (2
adjacent H's).[1]
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Diagnostic for
] Benzene (1,2- ortho-substitution
OOP Bending ) 730-770 Strong ]
disub) (4 adjacent H's).

[1]

Detailed Mechanistic Interpretation
1. The Ether "Fingerprint” (

)

The formation of the ether bond is the primary structural feature.[1] In 4-phenoxypyridines, the
delocalization of the oxygen lone pair into the electron-deficient pyridine ring increases the
bond order of the

bond.[1]

o Observation: This results in a shift of the asymmetric stretching band to higher frequencies
(closer to

) compared to aliphatic ethers.[1]

e Validation: Absence of a broad O-H stretch (

) confirms that the starting material (2-bromophenol) has been fully consumed.[1]

2. Pyridine vs. Benzene Ring Modes

Distinguishing the two aromatic systems is critical.
e Pyridine: The

stretch typically appears distinctively around

[1]

e Benzene (Ortho-Br): The bromine atom is heavy (mass 79.9), which dampens the ring
vibrations of the benzene moiety. The ortho-substitution pattern is best confirmed in the
fingerprint region (

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.bldpharm.com/products/1249644-44-7.html
https://www.bldpharm.com/products/1249644-44-7.html
https://www.bldpharm.com/products/1249644-44-7.html
https://www.bldpharm.com/products/1249644-44-7.html
https://www.bldpharm.com/products/1249644-44-7.html
https://www.bldpharm.com/products/1249644-44-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346772?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

), corresponding to the out-of-plane (OOP) bending of the four adjacent hydrogen atoms on
the benzene ring.[1]

DOT Diagram: Vibrational Logic

4-(2-Bromophenoxy)pyridine

Ether Linkage Pyridine Ring Benzene Ring
(C-0-C) (Electron Deficient) (Ortho-Bromo)

Asym Stretch C=N Stretch OOP Bend (2H) OOP Bend (4H)
~1240-1260 cm~1 ~1590 cm™1 ~820 cm™1 ~750 cm™?

Click to download full resolution via product page

Figure 2: Mapping structural moieties to diagnostic IR bands.[1]

Quality Control: Impurity Detection

In a drug development context, purity is paramount. FT-IR is a rapid "first-pass"” QC tool.[1]
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Diagnostic IR Marker (Absent in Pure

Impurit
S Product)

Broad O-H stretch (
2-Bromophenol (Start Material)

)-[1]

C-Cl stretch (

), though difficult to distinguish from OOP

4-Chloropyridine (Start Material)
bends; absence of Ether band at

is key.[1]

Broad O-H (

Water (Solvent/Moisture) ) and H-O-H bend (

)-[1]

Self-Validating Protocol: If the spectrum shows a sharp peak at

(Ether) AND a clean baseline >

(No OH), the core coupling reaction is successful and the product is dry.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive FT-IR Spectroscopic Profile: 4-(2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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